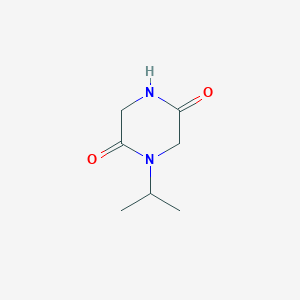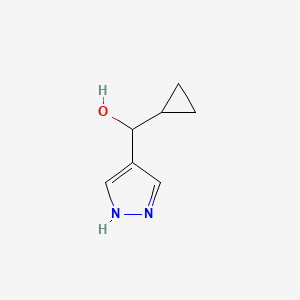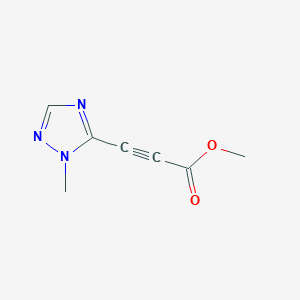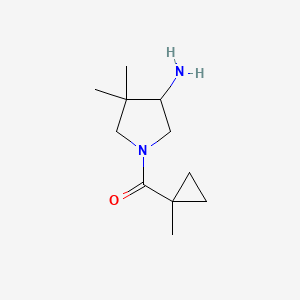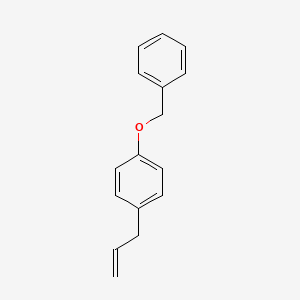
1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-benzyloxybenzene is an organic compound with the molecular formula C16H16O It is a derivative of benzene, featuring an allyl group (–CH2CH=CH2) and a benzyloxy group (–OCH2C6H5) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Allyl-4-benzyloxybenzene can be synthesized through several methods. One common approach involves the alkylation of 4-benzyloxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 1-allyl-4-benzyloxybenzene are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-4-benzyloxybenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form 1-propyl-4-benzyloxybenzene.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of 1-propyl-4-benzyloxybenzene.
Substitution: Formation of various substituted benzenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Allyl-4-benzyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-allyl-4-benzyloxybenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biomolecules.
Comparaison Avec Des Composés Similaires
1-Allyl-4-methoxybenzene (Estragole): Similar structure but with a methoxy group instead of a benzyloxy group.
1-Allyl-4-hydroxybenzene (Eugenol): Contains a hydroxyl group instead of a benzyloxy group.
1-Allyl-4-ethoxybenzene: Features an ethoxy group instead of a benzyloxy group.
Uniqueness: 1-Allyl-4-benzyloxybenzene is unique due to the presence of both an allyl and a benzyloxy group, which confer distinct chemical reactivity and potential applications. The benzyloxy group provides additional stability and can participate in various chemical reactions, making this compound versatile for synthetic and industrial purposes.
Propriétés
Numéro CAS |
90617-59-7 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1-phenylmethoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C16H16O/c1-2-6-14-9-11-16(12-10-14)17-13-15-7-4-3-5-8-15/h2-5,7-12H,1,6,13H2 |
Clé InChI |
RGXAYGBSOLICPF-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


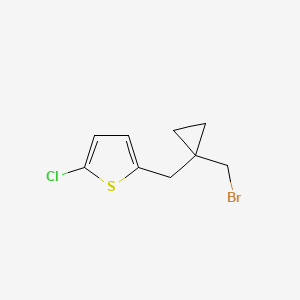

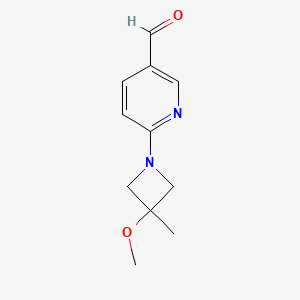
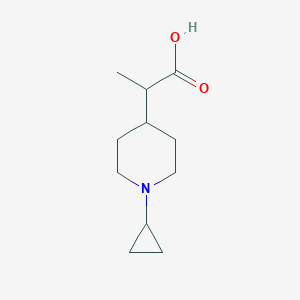


![Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13176688.png)
![5-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13176689.png)
